molecular formula C12H18N2 B13524906 2-Methyl-5-(piperidin-4-ylmethyl)pyridine

2-Methyl-5-(piperidin-4-ylmethyl)pyridine

Cat. No.: B13524906
M. Wt: 190.28 g/mol
InChI Key: RHHKRRNYGJDSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(piperidin-4-ylmethyl)pyridine (CAS 1225218-72-3) is a high-value chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It features a hybrid scaffold comprising both pyridine and piperidine rings, two privileged structures in medicinal chemistry. Piperidine derivatives are critically important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . Similarly, pyridine derivatives have emerged as promising candidates in the field of medicinal and biomedical research, showcasing a wide array of applications in drug development and therapeutic interventions . This specific molecular architecture makes it a versatile building block for the synthesis of novel biologically active molecules. Researchers utilize this compound in the development of potential therapeutic agents, leveraging its structure to interact with various biological targets. The compound should be stored sealed in a dry environment at cool temperatures (typically 2-8°C) to maintain stability . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-5-(piperidin-4-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-2-3-12(9-14-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3

InChI Key

RHHKRRNYGJDSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylpyridine

  • Reagents: 2-methylpyridine, bromine, acetic acid.
  • Conditions: 2-methylpyridine (24 g) is dissolved in 200 mL acetic acid. Bromine (50 g) is added dropwise under reflux conditions. The mixture is stirred overnight to ensure complete bromination.
  • Workup: After cooling, water and ethyl acetate are added for extraction. The organic phase is dried and concentrated to yield 5-bromo-2-methylpyridine (approx. 29 g).
  • Purpose: Introduces a bromine atom at the 5-position, activating the ring for nucleophilic substitution or coupling reactions.

Coupling Reaction with Piperidine Derivative

  • Reagents: 5-bromo-2-methylpyridine, n-butyllithium (2.5 M in hexane), N-benzylpiperidine ketone, tetrahydrofuran (THF).
  • Conditions: 5-bromo-2-methylpyridine (28 g) is dissolved in 300 mL THF and cooled to −78 °C. n-Butyllithium (120 mL) is added dropwise and stirred for 1 hour. Then, a THF solution of N-benzylpiperidine ketone (25 g) is added, and the mixture is stirred for 3 hours while warming to room temperature.
  • Workup: Saturated ammonium chloride solution is added to quench the reaction, followed by extraction with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography to give 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol (approx. 35 g).
  • Purpose: Forms a carbon–carbon bond between the pyridine ring and the piperidine moiety via nucleophilic addition.

Elimination to Form Tetrahydropyridine Intermediate

  • Reagents: 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol, concentrated hydrochloric acid, ethanol.
  • Conditions: The alcohol intermediate (35 g) is refluxed with 80 mL concentrated HCl in 150 mL ethanol for 4 hours.
  • Workup: Neutralization with sodium bicarbonate, extraction with methylene chloride, drying, and silica gel chromatography yields 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine (24 g).
  • Purpose: Converts the alcohol to an unsaturated tetrahydropyridine ring, preparing for hydrogenation.

Catalytic Hydrogenation to Final Product

  • Reagents: 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine, 10% palladium on carbon (Pd/C), methanol.
  • Conditions: The tetrahydropyridine intermediate (24 g) is dissolved in 180 mL methanol with 1 g Pd/C and stirred under hydrogen atmosphere at room temperature for 24 hours.
  • Workup: Filtration to remove catalyst and concentration of filtrate yields 2-methyl-5-(piperidin-4-yl)pyrimidine (7 g).
  • Purpose: Saturates the tetrahydropyridine ring to the piperidine ring, completing the synthesis.

Summary Table of Preparation Steps

Step Reaction Type Starting Material/Intermediate Reagents & Conditions Product Yield (approx.)
1 Bromination 2-Methylpyridine Br2, Acetic acid, reflux overnight 5-Bromo-2-methylpyridine 29 g from 24 g
2 Coupling (Nucleophilic Addition) 5-Bromo-2-methylpyridine, N-benzylpiperidine ketone n-BuLi (−78 °C), THF, 3 h stirring 1-Benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol 35 g
3 Elimination 1-Benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol HCl (conc.), ethanol, reflux 4 h 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine 24 g
4 Catalytic Hydrogenation 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine Pd/C, methanol, H2, room temp, 24 h 2-Methyl-5-(piperidin-4-yl)pyrimidine 7 g

Alternative and Industrial Preparation Insights

  • Industrial processes may optimize these steps by employing continuous flow reactors for bromination and coupling to improve safety and scalability.
  • Catalysts and solvents can be optimized for yield and environmental impact.
  • Some methods explore direct functionalization of pyridine rings or biocatalytic approaches for stereoselective synthesis of substituted piperidines, although these are more common for chiral or stereoenriched derivatives rather than the unsubstituted piperidin-4-ylmethyl pyridine itself.

Research Findings and Considerations

  • The bromination step must be carefully controlled to avoid polybromination or side reactions.
  • The use of n-butyllithium requires low-temperature conditions to maintain selectivity and avoid side reactions.
  • Catalytic hydrogenation with Pd/C is effective for debenzylation and saturation of the ring but requires careful removal of catalyst residues.
  • Purification by silica gel chromatography is standard to isolate intermediates with high purity.
  • The overall synthetic route balances operational simplicity and acceptable yields, making it a practical method for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Compound 2 (IC₅₀ = 62 nM for LSD1)

  • Structure : Features a piperidin-4-ylmethyl group linked to a pyridine core.
  • Key Findings : Exhibits ~250-fold higher inhibitory activity against LSD1 compared to analogues lacking this group (e.g., Compound 1, IC₅₀ = 15.7 μM). The piperidine group enhances selectivity by >1,500-fold, likely through interactions with Asp555 in LSD1’s active site .
  • Comparison : The piperidin-4-ylmethyl group in 2-Methyl-5-(piperidin-4-ylmethyl)pyridine may similarly improve target binding and selectivity in enzyme inhibition applications.

Ethyl 2-(piperidin-4-yl)acetate

  • Structure : Piperidine ring linked to an ethyl acetate group.
  • Properties : Log P = 0.7, moderate solubility in water (2.1 mg/mL), and high gastrointestinal absorption .
  • Relevance : Highlights the role of piperidine in modulating pharmacokinetic properties, suggesting that this compound may exhibit favorable bioavailability.

Pyridine Derivatives with Alternative Substituents

2-Methyl-5-phenylpyridine

  • Structure : Pyridine with methyl (position 2) and phenyl (position 5) groups.
  • Properties : Naturally occurring in sweet orange; lacks the basic amine group of piperidine.

4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine (3ia)

  • Structure : Hexyloxy and phenylethynyl substituents on pyridine.
  • Synthesis : Prepared via phosphorus ligand-coupling (62% yield, m.p. 66–68°C) .
  • Comparison : The hexyloxy group increases hydrophobicity (log P = 4.2) but may reduce target specificity compared to the piperidin-4-ylmethyl group.

Bioactive Analogues with Heterocyclic Cores

Org 48762-0

  • Structure : Pyrazolo[3,4-b]pyridine core with fluorophenyl and pyridyl groups.
  • Activity : Potent p38α/β kinase inhibitor (IC₅₀ < 100 nM) .
  • Relevance : Demonstrates that pyridine-adjacent heterocycles can achieve high potency, though scaffold differences limit direct comparison.

Mechanistic Insights and Selectivity

  • Piperidin-4-ylmethyl Group : Enhances binding to LSD1 via hydrogen bonding with Asp555 and hydrophobic interactions with FAD/Tyr761 . Analogues lacking this group (e.g., 2-Methyl-5-phenylpyridine) show diminished activity.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro, nitro) in pyridine derivatives improve antimicrobial activity (67–81% inhibition in hexahydroquinoline derivatives) , suggesting that substituent choice in this compound could be optimized for specific targets.

Biological Activity

2-Methyl-5-(piperidin-4-ylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known for its role in enhancing the lipophilicity and bioavailability of compounds, which may facilitate their interaction with cellular targets.

  • Enzyme Inhibition : Research indicates that derivatives containing piperidine can inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .
  • Anticancer Activity : The compound has shown promise in anticancer studies, where it was evaluated for cytotoxic effects against various cancer cell lines. The presence of the piperidine ring has been linked to improved binding affinity to cancer-related targets, enhancing its antiproliferative effects .

Antiproliferative Activity

Several studies have assessed the antiproliferative activity of pyridine derivatives, including this compound. These studies typically measure the IC50 values against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-2310.075
HeLa0.058
A5490.069

These results indicate that modifications to the pyridine structure can significantly enhance biological activity.

Case Studies

  • Alzheimer's Disease : In a study evaluating piperidine derivatives for their ability to inhibit cholinesterases, compounds similar to this compound exhibited dual inhibition properties, suggesting potential for treating cognitive decline associated with Alzheimer's disease .
  • Cancer Research : A recent investigation into the cytotoxic effects of piperidine derivatives demonstrated that compounds like this compound showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Q & A

Q. Table 1: Binding Affinity of Structural Analogs

CompoundTarget ReceptorIC₅₀ (nM)Reference
5-Chloro-2-(piperidin-4-yl)pyrimidineσ-112.3
2-(Piperidin-4-yloxy)pyridineNMDA45.7

Basic: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., haloperidol for σ-1 receptors) and replicate experiments across labs .
  • Data Normalization: Normalize activity data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
  • Meta-Analysis: Use tools like RevMan to aggregate data from ≥3 independent studies and calculate pooled effect sizes .

Advanced: What catalytic applications exist for metal complexes of this compound?

Methodological Answer:

  • Coordination Chemistry: Synthesize Cu(II) or Ru(II) complexes and characterize via UV-Vis (d-d transitions) and EPR spectroscopy .
  • Catalytic Screening: Test complexes in oxidation reactions (e.g., alcohol to ketone). Optimize turnover frequency (TOF) by varying ligands and solvents .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area reduction <5% acceptable) .
  • Light Sensitivity: Protect from UV exposure using amber vials. Quantify photodegradants (e.g., N-oxide derivatives) using LC-MS .

Advanced: How can in silico methods guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction: Use GLORY or Meteor Nexus to identify vulnerable sites (e.g., piperidine N-demethylation) .
  • Bioisosteric Replacement: Substitute labile groups (e.g., replace methyl with trifluoromethyl) to block CYP3A4-mediated oxidation .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods for synthesis and purification .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How does the compound’s topology influence its physicochemical properties?

Methodological Answer:

  • Topological Polar Surface Area (TPSA): Calculate TPSA (e.g., 38 Ų via Molinspiration) to predict membrane permeability .
  • Conformational Analysis: Use Gaussian 16 to optimize geometry (B3LYP/6-31G* basis set). Compare energy minima of axial vs. equatorial piperidine conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.